11-Oxapregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxapregn-4-ene-3,20-dione, also known as 11-oxo, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research and medicine. It is a derivative of the hormone cortisol and has been shown to have anti-inflammatory and immunomodulatory properties.
Mechanism Of Action
11-Oxapregn-4-ene-3,20-dione works by inhibiting the activity of an enzyme called 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone to active cortisol. By inhibiting this enzyme, 11-Oxapregn-4-ene-3,20-dione reduces the levels of cortisol in the body, which can have anti-inflammatory and immunomodulatory effects.
Biochemical And Physiological Effects
Studies have shown that 11-Oxapregn-4-ene-3,20-dione can reduce inflammation and oxidative stress in cells and tissues. It has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, 11-Oxapregn-4-ene-3,20-dione has been studied for its effects on muscle growth and fat loss, with some evidence suggesting that it may increase muscle mass and reduce body fat.
Advantages And Limitations For Lab Experiments
One advantage of using 11-Oxapregn-4-ene-3,20-dione in lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. However, one limitation is that its effects may be different in vivo compared to in vitro, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 11-Oxapregn-4-ene-3,20-dione. One area of interest is its potential use in the treatment of autoimmune diseases and allergies. Another area of interest is its effects on muscle growth and fat loss, and whether it could be used as a performance-enhancing drug. Additionally, more research is needed to fully understand the mechanisms of action of 11-Oxapregn-4-ene-3,20-dione and its potential applications in medicine.
Synthesis Methods
11-Oxapregn-4-ene-3,20-dione can be synthesized through a multi-step process starting with the precursor compound dehydroepiandrosterone (DHEA). The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization, before the final product is obtained.
Scientific Research Applications
Due to its anti-inflammatory and immunomodulatory properties, 11-Oxapregn-4-ene-3,20-dione has been studied for its potential therapeutic applications in a variety of conditions, such as autoimmune diseases, allergies, and cancer. It has also been investigated for its effects on muscle growth and fat loss.
properties
CAS RN |
18882-77-4 |
---|---|
Product Name |
11-Oxapregn-4-ene-3,20-dione |
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,2S,10S,11S,14S,15S)-14-acetyl-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one |
InChI |
InChI=1S/C20H28O3/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)8-9-19(13,2)18(15)23-11-20(16,17)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20+/m0/s1 |
InChI Key |
PONJONMGKDSNTC-DWIKVQACSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CO[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)C1CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.